molecular formula C10H10O B1345705 3-Phenylcyclobutanone CAS No. 52784-31-3

3-Phenylcyclobutanone

Cat. No.: B1345705
CAS No.: 52784-31-3
M. Wt: 146.19 g/mol
InChI Key: BVQSFCUGCAZOJQ-UHFFFAOYSA-N
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Description

3-Phenylcyclobutanone is an organic compound with the molecular formula C₁₀H₁₀O. It is a cyclobutanone derivative where a phenyl group is attached to the third carbon of the cyclobutanone ring.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylcyclobutanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Lactones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-Phenylcyclobutanone has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other cyclobutanone derivatives. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-phenylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQSFCUGCAZOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200767
Record name 3-Phenylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52784-31-3
Record name 3-Phenylcyclobutanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052784313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylcyclobutan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to obtain 3-Phenylcyclobutanone?

A1: Several methods have been explored to synthesize this compound. One approach involves the catalytic hydrogenation of either 1,1-difluoro-2,2-dichloro-3-phenylcyclobutane or 1,1-difluoro-2,2-dichloro-3-phenylcyclobutene over a palladium-on-charcoal catalyst. [] Another method utilizes a one-step reaction of phenylacetyl chloride with diazomethane. []

Q2: How does the presence of substituents on the cyclobutanone ring influence the photochemical reactivity of 3-phenylcyclobutanones?

A2: Studies on 2,2-dimethyl-1-phenyl-1,3-diketones, which contain the this compound moiety, reveal that irradiation can lead to both type I cleavage products and type II cyclization products. [] Interestingly, the ratio of these products changes depending on the substituent at the 3-position of the cyclobutanone ring. Specifically, a 3-isopropyl substituent favors type II cyclization (forming 3-hydroxy-2,2,4,4-tetramethyl-3-phenylcyclobutanone) compared to a 3-ethyl group.

Q3: Can this compound undergo ring-opening reactions, and what are the products formed?

A3: Yes, this compound can undergo ring-opening reactions under specific conditions. Treatment with dilute aqueous sodium hydroxide leads to the formation of benzoylacetone. [] When reacted in boiling acetic acid, β-methyl-trans-cinnamic acid is produced. []

Q4: What is the stereochemical outcome of the reduction of this compound and related compounds?

A4: Catalytic hydrogenation of 3-phenylcyclobut-2-enone yields this compound. [] Further reduction of this ketone or the corresponding alcohol, 2-chloro-3-phenylcyclobut-2-enol, using catalytic hydrogenation yields predominantly cis-3-phenylcyclobutanol. []

Q5: How does the structure of this compound impact its reactivity in Baeyer-Villiger oxidations?

A5: Research indicates that chiral cationic palladium(II) 2-(phosphinophenyl)pyridine complexes can act as effective catalysts for the asymmetric Baeyer-Villiger oxidation of this compound. [] This reaction exhibits good enantioselectivity, highlighting the potential for synthesizing enantioenriched lactones from prochiral cyclobutanones.

Q6: Can you describe a specific application of this compound in organic synthesis?

A6: this compound serves as a key starting material in the enantioselective synthesis of 3,4-disubstituted butyrolactones. [] The process hinges on the enantioselective deprotonation of this compound, demonstrating its utility in constructing chiral building blocks for more complex molecules.

Q7: How does the reaction of this compound with nitrosobenzene differ from that of other substituted cyclobutanones?

A7: While 3-ethoxy-2-alkylcyclobutanones react with nitrosobenzene in the presence of Me3SiOTf to yield 6-alkyl-2-phenyl-2H-1,2-oxazin-5(6H)-ones, 3-phenylcyclobutanones follow a different reaction pathway. [] Instead, they primarily form γ,δ-unsaturated hydroxamic acid derivatives via cleavage of a cyclobutanone C1–C2 bond.

Q8: What insights can Nuclear Magnetic Resonance (NMR) spectroscopy provide about the structure of this compound derivatives?

A8: Detailed analysis of the 1H NMR spectrum of 2-t-butyl-2-cyano-3-phenylcyclobutanone, a this compound derivative, provides valuable stereochemical information. [] This technique allows for the determination of the relative configuration of substituents on the cyclobutanone ring.

Q9: Are there any reported biological transformations involving this compound?

A9: Studies have shown that a novel Baeyer–Villigerase enzyme can facilitate the stereospecific oxidation of this compound. [] This finding highlights the potential for utilizing biocatalysts to achieve chemo- and enantioselective transformations of this compound derivatives.

Q10: Have any computational studies been conducted on this compound or its derivatives?

A10: Yes, simple molecular orbital calculations (LCAO) have been employed to estimate the electron delocalization energies of various small-ring compounds, including phenyl-substituted cyclobutenes and cyclobutenones, such as those related to this compound. [] These calculations offer insights into the relative stability and potential reactivity of these systems.

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